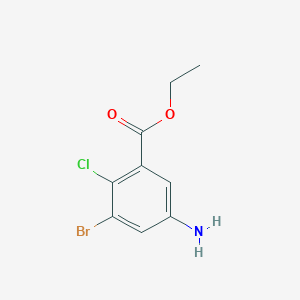

Ethyl 2-chloro-3-bromo-5-aminobenzoate

説明

Ethyl 2-chloro-3-bromo-5-aminobenzoate is a halogenated benzoate ester derivative characterized by a chloro substituent at position 2, a bromo group at position 3, and an amino group at position 5 of the benzene ring. The ethyl ester moiety enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

特性

分子式 |

C9H9BrClNO2 |

|---|---|

分子量 |

278.53 g/mol |

IUPAC名 |

ethyl 5-amino-3-bromo-2-chlorobenzoate |

InChI |

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-5(12)4-7(10)8(6)11/h3-4H,2,12H2,1H3 |

InChIキー |

KZYIAMTVEOBTAM-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(C(=CC(=C1)N)Br)Cl |

製品の起源 |

United States |

類似化合物との比較

Substituent Position and Halogen Variation

Ethyl 2-Bromo-3-Chlorobenzoate (CAS 27007-53-0)

- Structural Difference : The chloro and bromo substituents are swapped (2-chloro vs. 2-bromo; 3-bromo vs. 3-chloro).

- Impact : Positional isomerism alters electronic distribution and steric effects. The bromo group at position 2 (larger atomic radius) may hinder reactivity compared to the smaller chloro group in the target compound. Similarity score: 0.96 .

Ethyl 5-Bromo-2-Chlorobenzoate (CAS 56961-26-3)

- Similarity score: 0.90 .

Methyl 2-Bromo-5-Chlorobenzoate (CAS 57381-62-1)

- Structural Difference : Methyl ester replaces ethyl ester; substituents are bromo (position 2) and chloro (position 5).

- Similarity score: 0.94 .

Functional Group Variations

Ethyl 2-Amino-3-Bromo-5-Methylbenzoate (CAS 1041853-51-3)

- Structural Difference : A methyl group replaces the chloro substituent at position 2.

- Molecular formula: C₁₀H₁₂BrNO₂ .

Ethyl 2-Amino-5-Bromo-3-Fluorobenzoate (CAS 1183479-43-7)

- Structural Difference : Fluorine replaces chlorine at position 3.

- Impact: Fluorine’s high electronegativity increases the electron-withdrawing effect, which may enhance stability but reduce nucleophilic aromatic substitution rates. Molecular formula: C₉H₉BrFNO₂; molar mass: 262.08 g/mol .

Ethyl 5-Bromo-2,4-Diethoxybenzoate (Biopharmacule Product)

- Structural Difference: Ethoxy groups at positions 2 and 4 replace chloro and amino groups.

- Impact : The electron-donating ethoxy groups increase ring activation, favoring electrophilic substitution reactions. This compound is likely more lipophilic than the target molecule .

Physicochemical and Reactivity Trends

| Compound | Key Substituents | Molecular Formula | Molar Mass (g/mol) | Reactivity Notes |

|---|---|---|---|---|

| Ethyl 2-chloro-3-bromo-5-aminobenzoate | 2-Cl, 3-Br, 5-NH₂ | C₉H₈BrClNO₂ | ~304.5 (estimated) | Balanced EW/ED effects; versatile reactivity |

| Ethyl 2-bromo-3-chlorobenzoate | 2-Br, 3-Cl | C₉H₈BrClO₂ | 287.5 | Higher steric hindrance at position 2 |

| Ethyl 2-amino-3-bromo-5-methylbenzoate | 2-NH₂, 3-Br, 5-CH₃ | C₁₀H₁₂BrNO₂ | 258.1 | Reduced electrophilicity due to methyl |

| Ethyl 5-bromo-2-chlorobenzoate | 2-Cl, 5-Br | C₉H₈BrClO₂ | 287.5 | Lacks amino group; lower polarity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。